Cas no 1049763-16-7 (4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide)

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide is a chemically synthesized organic compound featuring a naphthyl-thiazole core structure. The presence of a methoxy group at the 4-position of the naphthalene ring enhances its electronic properties, while the thiazol-2-ylamine moiety contributes to its potential as a versatile intermediate in medicinal chemistry. The hydrobromide salt form improves solubility and stability, facilitating handling and storage. This compound is of interest in pharmaceutical research, particularly in the development of bioactive molecules due to its structural framework, which may interact with biological targets. Its well-defined crystalline nature ensures reproducibility in synthetic applications.
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide structure
1049763-16-7 structure
商品名:4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide
CAS番号:1049763-16-7
MF:C14H12N2OS.HBr
メガワット:337.235
CID:3038278
PubChem ID:16495431

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide 化学的及び物理的性質

名前と識別子

    • 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr
    • 4-(4-METHOXYNAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE
    • EN300-6503466
    • 4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide
    • SB83306
    • 1049763-16-7
    • AKOS001476267
    • CS-0302936
    • 4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide
    • 4-(4-Methoxynaphthalen-1-yl)thiazol-2(3h)-imine hydrobromide
    • 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide
    • インチ: InChI=1S/C14H12N2OS.BrH/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13;/h2-8H,1H3,(H2,15,16);1H
    • InChIKey: HNNCQPVSWRGZIC-UHFFFAOYSA-N
    • ほほえんだ: COc1ccc(c2c1cccc2)c3csc(n3)N.Br

計算された属性

  • せいみつぶんしりょう: 335.99320Da
  • どういたいしつりょう: 335.99320Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide セキュリティ情報

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M266058-100mg
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide
1049763-16-7
100mg
$ 70.00 2022-06-04
TRC
M266058-500mg
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide
1049763-16-7
500mg
$ 230.00 2022-06-04
TRC
M266058-1g
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide
1049763-16-7
1g
$ 340.00 2022-06-04
Enamine
EN300-6503466-5.0g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
5g
$618.0 2023-05-30
Enamine
EN300-6503466-1.0g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
1g
$212.0 2023-05-30
Enamine
EN300-6503466-10.0g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
10g
$917.0 2023-05-30
Enamine
EN300-6503466-0.25g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
0.25g
$77.0 2023-05-30
Chemenu
CM237035-1g
4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr
1049763-16-7 95%
1g
$210 2023-01-08
Enamine
EN300-6503466-0.5g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
0.5g
$140.0 2023-05-30
Enamine
EN300-6503466-0.1g
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
1049763-16-7
0.1g
$54.0 2023-05-30

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide 関連文献

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromideに関する追加情報

Introduction to 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide (CAS No. 1049763-16-7) and Its Emerging Applications in Chemical Biology

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide, identified by the chemical abstracts service number 1049763-16-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the thiazole class of molecules, which are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a 4-methoxy-1-naphthyl substituent in its structure introduces additional complexity, enhancing its interactability with biological targets and making it a promising candidate for further investigation.

The thiazole ring in 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide serves as a key pharmacophore, contributing to its stability and reactivity in biological systems. Thiazole derivatives have been extensively studied for their ability to modulate enzyme activity and interfere with metabolic pathways, making them valuable in drug discovery. The hydrobromide salt form of this compound improves its solubility in aqueous solutions, facilitating its use in biochemical assays and pharmaceutical formulations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide to various protein targets. Studies suggest that this compound may interact with enzymes involved in signal transduction and cell proliferation, potentially making it effective against diseases such as cancer and neurodegenerative disorders. The 4-methoxy-1-naphthyl moiety further enhances its binding potential by providing multiple hydrogen bonding opportunities and hydrophobic interactions with biological macromolecules.

In vitro experiments have demonstrated the inhibitory effects of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide on several key enzymes associated with inflammation and oxidative stress. For instance, preliminary data indicate that it may suppress the activity of lipoxygenase and cyclooxygenase, two enzymes crucial in the production of pro-inflammatory mediators. Additionally, its ability to scavenge reactive oxygen species has been observed in cell culture models, suggesting a protective effect against oxidative damage.

The integration of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide into drug development pipelines has been accelerated by the growing interest in hybrid molecules that combine structural features from different chemical classes. The combination of a thiazole core with an aromatic naphthyl group creates a versatile scaffold that can be further modified to optimize pharmacokinetic properties and target specificity. This approach aligns with the current trend toward personalized medicine, where compounds are tailored to individual patient needs based on genetic and biochemical profiles.

Investigations into the mechanism of action of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide have revealed intriguing insights into its interaction with cellular pathways. One notable finding is its ability to modulate the activity of kinases involved in cell cycle regulation. By inhibiting specific kinases, this compound may disrupt aberrant signaling cascades that contribute to tumor growth and progression. Furthermore, its effects on microtubule dynamics have been explored, suggesting potential applications in chemotherapy regimens targeting cancer cells.

The synthesis of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide has been refined through multi-step organic reactions that ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently. These methods not only improve scalability but also allow for easy modifications to the molecular structure, enabling rapid screening of analogs with enhanced biological activity.

As research continues to uncover new therapeutic applications for 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. Such partnerships facilitate the translation of laboratory findings into clinical trials, where the safety and efficacy of this compound can be rigorously evaluated. The growing body of evidence supporting its potential as a therapeutic agent makes it a compelling candidate for further development.

The future direction of studies on 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide includes exploring its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that its ability to cross the blood-brain barrier may make it an effective treatment for neurodegenerative conditions characterized by oxidative stress and inflammation. Additionally, investigations into its antimicrobial properties are underway, with the aim of developing novel antibiotics against drug-resistant pathogens.

In conclusion,4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine Hydrobromide (CAS No. 1049763-16-7) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features, combined with recent advancements in synthetic chemistry and drug discovery technologies, position it as a valuable asset in the quest for novel treatments across multiple disease areas. As research progresses, this molecule is likely to play an increasingly important role in addressing unmet medical needs.

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